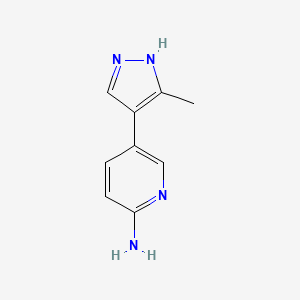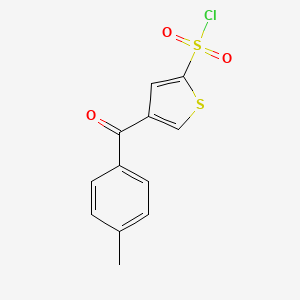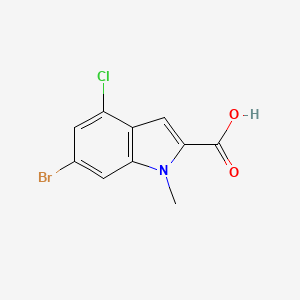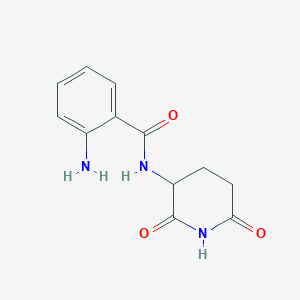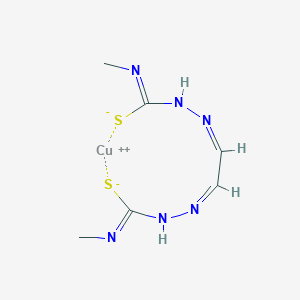
(1,5-Cyclooctadiene)dimethylplatinum(cento)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-Cyclooctadiene)dimethylplatinum(II) is a coordination compound with the chemical formula C10H18Pt. It consists of a platinum center bonded to a 1,5-cyclooctadiene ligand and two methyl groups. This compound is known for its applications in various chemical reactions, particularly in organometallic chemistry.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting platinum(II) chloride with 1,5-cyclooctadiene in the presence of a methylating agent such as methyl iodide.
Reductive Amination: Another method involves the reduction of a platinum(IV) precursor with 1,5-cyclooctadiene and a methyl source.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in batch reactors where the reactants are mixed and heated under controlled conditions to ensure the formation of the desired product.
Continuous Flow Process: Some industrial processes may use continuous flow reactors to improve efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form platinum(IV) derivatives.
Reduction: Reduction reactions can convert the platinum(II) center to a platinum(0) state.
Substitution: Substitution reactions involve the replacement of the methyl groups with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various nucleophiles can be used to replace the methyl groups, often in the presence of a base.
Major Products Formed:
Oxidation Products: Platinum(IV) complexes.
Reduction Products: Platinum(0) species.
Substitution Products: Various platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(1,5-Cyclooctadiene)dimethylplatinum(II) is widely used in scientific research due to its versatile reactivity. It is employed in:
Organometallic Chemistry: As a catalyst in cross-coupling reactions and other organometallic transformations.
Biology: Studying the interactions of platinum compounds with biological molecules.
Medicine: Investigating potential anticancer properties of platinum-based drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The compound exerts its effects through its ability to coordinate to various substrates and act as a catalyst. The platinum center can form bonds with multiple ligands, facilitating reactions such as oxidative addition, reductive elimination, and migratory insertion. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Dichloro(1,5-cyclooctadiene)platinum(II)
Chloro(1,5-cyclooctadiene)methylpalladium(II)
Platinum(II) acetylacetonate
Uniqueness: (1,5-Cyclooctadiene)dimethylplatinum(II) is unique in its combination of the cyclooctadiene ligand and methyl groups, which provides distinct reactivity compared to other platinum complexes. Its ability to undergo various substitution reactions makes it particularly valuable in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H18Pt |
|---|---|
Molekulargewicht |
333.33 g/mol |
IUPAC-Name |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;platinum(2+) |
InChI |
InChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2/b2-1-,8-7-;;; |
InChI-Schlüssel |
AYLJSSIIYOOUOG-PHFPKPIQSA-N |
Isomerische SMILES |
[CH3-].[CH3-].C1/C=C\CC/C=C\C1.[Pt+2] |
Kanonische SMILES |
[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)
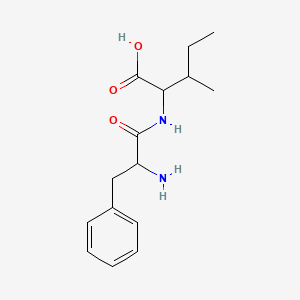
![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)
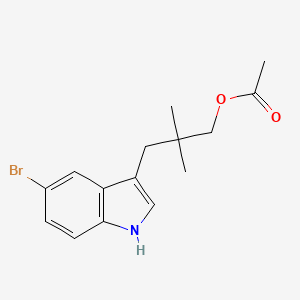

![tert-butyl N-[[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]carbamate](/img/structure/B15358826.png)

